1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone CAS registry number and supplier search
1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone CAS registry number and supplier search
A Keystone Building Block for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone, a sophisticated chemical intermediate tailored for researchers, scientists, and professionals in drug development. We will explore its synthesis, chemical properties, strategic applications, and the rigorous analytical methods required for its quality control, moving beyond simple data presentation to explain the scientific rationale behind its use and validation.
Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, used to fine-tune a compound's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] The subject of this guide, 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone, is a prime example of a strategically designed building block. Its unique substitution pattern—an ortho-fluoro group and a meta-difluoromethyl group—offers a powerful combination of electronic and steric properties.
The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl (-OH), thiol (-SH), or even amino (-NH) groups.[3] It can act as a lipophilic hydrogen bond donor, profoundly influencing molecular interactions and membrane permeability.[4] The adjacent ortho-fluoro substituent further modulates the electronic environment of the aromatic ring and the reactivity of the ketone, making this molecule a highly versatile synthon for creating novel pharmaceutical candidates.[1]
Core Compound Specifications
A comprehensive understanding begins with the fundamental properties of the molecule. All quantitative data are summarized below for clarity and quick reference.
| Property | Value | Source(s) |
| CAS Registry Number | 2139441-40-8 | [5] |
| Molecular Formula | C₉H₇F₃O | |
| Molecular Weight | 188.15 g/mol | [5] |
| IUPAC Name | 1-[3-(difluoromethyl)-2-fluorophenyl]ethan-1-one | [5] |
| Physical Form | Liquid | |
| Boiling Point | 209.1 ± 35.0 °C at 760 mmHg | |
| Purity (Typical) | ≥97% | |
| Storage Conditions | Store at room temperature or refrigerated (2-8°C) under an inert atmosphere. | [6] |
Commercial Availability
This compound is available from several specialized chemical suppliers, ensuring a stable supply chain for research and development purposes. Notable suppliers include:
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Fluorochem[5]
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MilliporeSigma (Sigma-Aldrich)
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PharmaBlock (USA), Inc.
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BLD Pharmatech[6]
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ChemScene LLC
Synthesis and Mechanistic Rationale
While multiple synthetic routes to fluorinated aromatic ketones exist, a common and robust strategy involves organometallic chemistry, such as a Grignard reaction.[7] A plausible and scalable synthesis for 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone is outlined below, starting from 1-bromo-3-(difluoromethyl)-2-fluorobenzene.
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis via a Grignard reaction.
Experimental Protocol: Grignard-based Synthesis
This protocol is a self-validating system. The successful formation of the Grignard reagent (Step 1) is a prerequisite for the acylation (Step 2), and progress can be monitored at each stage.
Materials:
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1-Bromo-3-(difluoromethyl)-2-fluorobenzene (1.0 equiv)
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Magnesium turnings (1.2 equiv)
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Iodine (catalytic amount, 1-2 crystals)
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Anhydrous Tetrahydrofuran (THF)
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Acetyl Chloride (1.1 equiv)
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Saturated aqueous Ammonium Chloride (NH₄Cl) solution
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Diethyl ether or Ethyl acetate
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup & Grignard Formation:
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Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.
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Add magnesium turnings and a crystal of iodine to the flask.
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Gently heat the flask to sublime the iodine, which activates the magnesium surface. Allow to cool.
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Add a small portion of anhydrous THF.
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Dissolve 1-bromo-3-(difluoromethyl)-2-fluorobenzene in anhydrous THF and add it to the dropping funnel.
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Add a small amount of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.
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Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.
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-
Acylation:
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Cool the freshly prepared Grignard reagent to -10°C or 0°C using an ice-salt or ice-water bath.
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Dissolve acetyl chloride in anhydrous THF and add it to the dropping funnel.
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Add the acetyl chloride solution dropwise to the stirred Grignard reagent, maintaining the low temperature. This is a highly exothermic reaction and slow addition is critical to prevent side reactions.
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After addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
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-
Workup and Purification:
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Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product via vacuum distillation or column chromatography on silica gel to yield the final product as a liquid.
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Causality and Rationale:
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Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources (like water), which would quench the reagent. Flame-drying glassware and using anhydrous solvents are essential.[7]
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Iodine Catalyst: Iodine etches the passivating magnesium oxide layer on the turnings, exposing fresh magnesium metal to initiate the reaction.
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Low-Temperature Acylation: The reaction between the Grignard reagent and the highly electrophilic acetyl chloride is rapid and exothermic. Low temperatures are required to control the reaction rate and prevent over-addition to form a tertiary alcohol byproduct.
Chemical Reactivity and Synthetic Utility
The unique arrangement of substituents in 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone governs its reactivity.
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Carbonyl Group Reactivity: The acetyl group is a versatile handle for numerous transformations, including reductions to form alcohols, reductive aminations to synthesize amines, and aldol condensations to build larger carbon skeletons. The strong inductive electron-withdrawing effects of the ortho-fluoro and meta-difluoromethyl groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a non-fluorinated acetophenone.[1]
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Aromatic Ring Reactivity: The phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of all three substituents (acetyl, fluoro, and difluoromethyl). Conversely, it is highly activated towards nucleophilic aromatic substitution (SNAr), although the positions are sterically hindered.[1]
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α-Difluoromethyl Ketone Properties: Ketones with an α-difluoromethyl group can exist in equilibrium with their hydrated form in aqueous solutions. This property can be leveraged in drug design to adapt a molecule to both hydrophilic and lipophilic environments within a biological system.[4]
This intermediate is therefore an ideal precursor for synthesizing complex molecules where the fluorinated phenyl moiety is a critical pharmacophore.
Quality Control: A Validated Analytical Workflow
Ensuring the identity and purity of key intermediates is non-negotiable in research and drug development. The following analytical workflow provides a self-validating system for the quality control of 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone.
Diagram: QC Analytical Workflow
Caption: A logical workflow for the analytical validation of the title compound.
Protocol 1: Purity and Identity by GC-MS
This method is adapted from established protocols for analyzing similar aromatic ketones.[8]
-
Sample Preparation: Prepare a 1 mg/mL stock solution by dissolving 10 mg of the compound in 10 mL of HPLC-grade methanol. Prepare a working solution of ~50 µg/mL by diluting the stock solution.
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GC Conditions:
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Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Injector Temperature: 250°C.
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Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
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Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
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Injection Volume: 1 µL, split mode (e.g., 50:1).
-
-
MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: 40-400 amu.
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Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Purity: Determined by the relative peak area percentage of the main component in the total ion chromatogram (TIC). A purity of ≥97% is expected.
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Identity: Confirmed by matching the obtained mass spectrum with the expected fragmentation pattern. Key expected ions include the molecular ion (M⁺) at m/z 188 and fragments corresponding to the loss of a methyl group (m/z 173) and an acetyl group (m/z 145).
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Protocol 2: Structural Confirmation by NMR Spectroscopy
NMR provides unambiguous structural confirmation.
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Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.
-
Expected Spectral Data:
-
¹H NMR: Expect signals for the aromatic protons (approx. 7.4-7.8 ppm), a triplet for the CHF₂ proton (approx. 6.6-7.0 ppm, with characteristic large J-coupling to fluorine), and a singlet for the methyl protons (approx. 2.6 ppm).
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¹⁹F NMR: Expect two distinct signals. One doublet for the ortho-fluorine atom and one doublet for the CHF₂ group, with coupling to each other and to adjacent protons.
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¹³C NMR: Expect signals for the carbonyl carbon (approx. 195-200 ppm), aromatic carbons (showing C-F coupling), the CHF₂ carbon (as a triplet), and the methyl carbon.
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Safety and Handling
Proper handling is crucial for laboratory safety.
| Hazard Information | Recommendations |
| GHS Pictograms | GHS07 (Harmful/Irritant) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Handling | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. |
| Storage | Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6] |
Conclusion
1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone is more than just a chemical intermediate; it is a product of rational design, embodying key principles of modern medicinal chemistry. Its strategically placed fluorine substituents provide a unique combination of steric and electronic properties that are highly sought after in the development of novel therapeutics. This guide has provided a comprehensive framework for its synthesis, analysis, and safe handling, grounding each protocol in sound scientific principles to empower researchers in their pursuit of innovation.
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Al-Masum, M., et al. (2019). Efficient Cross-Coupling Reaction of Aryltrifluoroborates and Aroyl Chlorides for the Synthesis of Fluorine Substituted Aromatic Ketones. International Journal of Organic Chemistry, 9, 67-72. Available at: [Link]
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